molecular formula C15H13IO B1359035 2-Ethyl-3'-iodobenzophenone CAS No. 951884-88-1

2-Ethyl-3'-iodobenzophenone

Cat. No.: B1359035
CAS No.: 951884-88-1
M. Wt: 336.17 g/mol
InChI Key: UWOCGEIAOZKRQM-UHFFFAOYSA-N
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Description

2-Ethyl-3’-iodobenzophenone is an organic compound belonging to the class of benzophenones It is characterized by the presence of an ethyl group at the second position and an iodine atom at the third position on the benzene ring attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3’-iodobenzophenone typically involves the iodination of 2-ethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of 2-Ethyl-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3’-iodobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

    Reduction Products: 2-Ethyl-3’-iodobenzhydrol.

    Oxidation Products: 2-Ethyl-3’-iodobenzoic acid.

Scientific Research Applications

2-Ethyl-3’-iodobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3’-iodobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, potentially enhancing its biological activity.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the ethyl and iodine substituents.

    2-Ethylbenzophenone: Similar structure but without the iodine atom.

    3’-Iodobenzophenone: Similar structure but without the ethyl group.

Uniqueness: 2-Ethyl-3’-iodobenzophenone is unique due to the combined presence of both the ethyl and iodine substituents, which can significantly alter its chemical and physical properties compared to its analogs

Properties

IUPAC Name

(2-ethylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOCGEIAOZKRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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